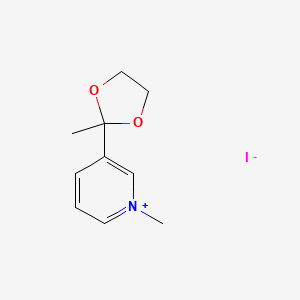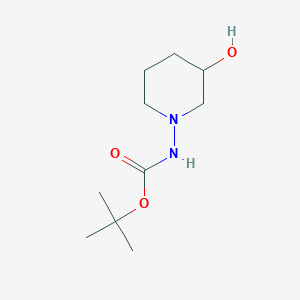
5-(2-Chloropyrimidin-4-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5’-bipyrimidin-2’-amine is a heterocyclic compound that contains two pyrimidine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5’-bipyrimidin-2’-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with 4,5’-bipyrimidine-2’-amine under specific conditions. The reaction typically requires a solvent such as chloroform and a catalyst like meta-chloroperbenzoic acid . The process involves multiple steps, including nitration, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of 2-Chloro-4,5’-bipyrimidin-2’-amine often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,5’-bipyrimidin-2’-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Commonly performed using reducing agents like hydrogen in the presence of catalysts such as palladium on carbon.
Substitution: This includes nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid is often used as an oxidizing agent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is a common choice.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5’-bipyrimidin-2’-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-4,5’-bipyrimidin-2’-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-nitropyridine: Used in similar synthetic applications and undergoes comparable reactions.
2-Fluoro-3-nitropyridine: Another related compound with similar reactivity and applications.
Uniqueness
2-Chloro-4,5’-bipyrimidin-2’-amine is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Its dual pyrimidine rings provide a versatile platform for further functionalization and development of new compounds.
Eigenschaften
Molekularformel |
C8H6ClN5 |
|---|---|
Molekulargewicht |
207.62 g/mol |
IUPAC-Name |
5-(2-chloropyrimidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H6ClN5/c9-7-11-2-1-6(14-7)5-3-12-8(10)13-4-5/h1-4H,(H2,10,12,13) |
InChI-Schlüssel |
XOURGOBGQONWNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C2=CN=C(N=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B8591754.png)



![2-Propenal, 3-[4-(1-methylethyl)phenyl]-](/img/structure/B8591804.png)









